4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one
CAS No.: 2549017-51-6
Cat. No.: VC11811853
Molecular Formula: C15H16BrN5O
Molecular Weight: 362.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549017-51-6 |
|---|---|
| Molecular Formula | C15H16BrN5O |
| Molecular Weight | 362.22 g/mol |
| IUPAC Name | 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one |
| Standard InChI | InChI=1S/C15H16BrN5O/c16-10-1-2-13-12(5-10)15(19-9-18-13)21-6-11(7-21)20-4-3-17-14(22)8-20/h1-2,5,9,11H,3-4,6-8H2,(H,17,22) |
| Standard InChI Key | KMBBDANWJMNFDQ-UHFFFAOYSA-N |
| SMILES | C1CN(CC(=O)N1)C2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br |
| Canonical SMILES | C1CN(CC(=O)N1)C2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br |
Introduction
Structural Analysis and Nomenclature
The compound’s IUPAC name, 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one, delineates its three primary components:
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6-Bromoquinazoline: A bicyclic aromatic system comprising fused benzene and pyrimidine rings, substituted with a bromine atom at the 6th position. Bromination often enhances electrophilic substitution reactivity and influences binding affinity in drug-receptor interactions .
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Azetidine: A four-membered saturated ring containing one nitrogen atom. The strain inherent to azetidine’s small ring size can improve metabolic stability compared to larger heterocycles like piperidine .
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Piperazin-2-one: A six-membered diamine ring with a ketone group at the 2nd position. This lactam structure introduces polarity, potentially enhancing water solubility and hydrogen-bonding capacity .
The connectivity—azetidin-3-yl linking quinazoline to piperazin-2-one—creates a rigid scaffold that may optimize target binding while minimizing conformational flexibility.
Synthesis Pathways and Reaction Mechanisms
While no explicit synthesis route for this compound is documented, analogous methodologies from the literature suggest viable strategies:
Quinazoline Bromination
Quinazoline derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amidines. Bromination at the 6th position could be achieved using bromine in acetic acid or bromosuccinimide (NBS) under radical conditions .
Azetidine Ring Formation
Azetidines are often constructed through intramolecular cyclization. For example, reacting a γ-chloroamine with a base (e.g., triethylamine) induces ring closure . Alternatively, Staudinger [2+2] cycloaddition between imines and ketenes could yield the azetidine core .
Piperazin-2-one Assembly
Piperazin-2-one can be synthesized via cyclization of diamines with carbonyl sources. A plausible route involves reacting 1,2-diamine derivatives with phosgene or its equivalents to form the lactam .
Final Coupling Steps
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Quinazoline-Azetidine Coupling: Nucleophilic aromatic substitution (SNAr) at the 4th position of quinazoline (activated by electron-withdrawing substituents) with an azetidine amine .
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Azetidine-Piperazin-2-one Linkage: Mitsunobu or Ullmann coupling could connect the azetidine’s 3rd position to the piperazin-2-one nitrogen .
Physicochemical Properties and Computational Data
Although experimental data for this compound are unavailable, predictive models and analog comparisons provide estimates:
Pharmacological Profile and Biological Activities
The structural motifs present in this compound suggest multiple therapeutic avenues:
Antimicrobial Activity
Piperazine and azetidine hybrids demonstrate broad-spectrum activity. For instance, piperazine-modified 5-nitro-furan-2-carboxylic acid analogs showed MIC values as low as 62.5 μg/mL against E. coli . The bromoquinazoline moiety may disrupt bacterial folate synthesis .
Central Nervous System (CNS) Modulation
Piperazin-2-one’s structural similarity to neurotransmitters like serotonin and dopamine suggests potential CNS activity. FAAH inhibitors containing piperazine fragments (e.g., JNJ-1661010) elevated endocannabinoid levels and alleviated neuropathic pain in rodent models .
Anti-inflammatory Effects
Azetidinones conjugated with aryl groups suppressed carrageenan-induced paw edema by 40–60% in rats, likely via COX-2 inhibition . The bromine atom’s electronegativity may further stabilize enzyme-inhibitor complexes.
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis with low yields at cyclization stages (common in azetidine formation) .
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Metabolic Stability: Azetidine’s strain may increase susceptibility to ring-opening via CYP450 enzymes .
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Target Selectivity: Quinazoline’s planar structure risks off-target kinase binding.
Future research should prioritize:
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Prodrug Design: Masking the lactam’s ketone to improve bioavailability.
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on quinazoline and piperazin-2-one.
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In Vivo Efficacy Trials: Particularly in oncology and infectious disease models.
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